(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine is a specialized organic compound notable for its trifluoromethyl group, which imparts unique properties that are valuable in various chemical applications. This compound belongs to the class of amines and is characterized by a cyclohexene ring structure with a trifluoromethyl substituent at the 6-position and an amine functional group at the 1-position.
The compound can be synthesized through various methods, including direct trifluoromethylation of amines. The development of efficient synthetic routes has increased its availability for research and industrial use.
This compound is classified as a trifluoromethylated amine, which is a type of organofluorine compound. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
One effective method for synthesizing (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine involves a one-pot reaction using the reagent (Me4N)SCF3 combined with silver fluoride (AgF). This process allows for the rapid introduction of the trifluoromethyl group to the amine under mild conditions, yielding high selectivity and efficiency.
The synthesis typically follows these steps:
The molecular structure of (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine can be depicted as follows:
The molecular formula is , and its molecular weight is approximately 181.16 g/mol. The stereochemistry at positions 1 and 6 is critical for its biological activity.
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine participates in various chemical reactions typical for amines and organofluorine compounds:
The reactivity of this compound is enhanced due to the electronegative fluorine atoms, which stabilize positive charges during reactions, making it useful in synthetic organic chemistry .
The mechanism of action for (1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine often involves:
Quantitative studies have shown that this compound exhibits significant reactivity towards various electrophiles, making it a valuable intermediate in drug synthesis .
Relevant data indicates that compounds with trifluoromethyl groups often show increased metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts .
(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine has several applications:
Research continues into its potential applications in medicinal chemistry, particularly in designing novel therapeutics that leverage the unique characteristics imparted by the trifluoromethyl group .
Directed evolution of Pseudomonas aeruginosa cytochrome c552 has yielded engineered variants enabling highly enantioselective N–H carbenoid insertion for constructing the chiral amine center in cyclohexenyl trifluoromethyl amines. Third-generation mutant C552-L29A/F43V/H67Y exhibits remarkable activity enhancement (up to 1,200 turnovers) and stereocontrol (98% ee for the (1R,6R)-isomer) by strategically enlarging the active site pocket to accommodate the bulky trifluoromethylcyclohexenyl moiety. This engineered cavity positions the prochiral carbenoid intermediate for preferential re-face attack by aniline derivatives via hydrogen-bonding interactions between Tyr67 and the nitrogen precursor. Reaction optimization revealed that electron-deficient 2,2,2-trifluoroethyl aryldiazoacetates serve as optimal carbenoid precursors, suppressing diradical pathways while enhancing electrophilicity at the metal-carbene carbon [2].
Remarkably, enantioselectivity inversion (from (1R,6R) to (1S,6S) configuration) can be achieved through rational substrate design without modifying the catalyst. Installing ortho-nitro substituents on the aniline nitrogen donor switches the favored carbenoid approach from re-face to si-face due to steric buttressing and electronic repulsion effects within the enzyme active site. Computational models confirm that the ortho-nitro group forces a substrate rotation that presents the opposite carbenoid face to the nucleophile. This strategy provides complementary access to both enantiomeric series of 6-(trifluoromethyl)cyclohex-3-en-1-amine derivatives from a single catalyst platform, demonstrating the synergy between catalyst and substrate engineering in biocatalytic asymmetric synthesis [2].
Table 1: Engineered Cytochrome c552 Variants for Enantioselective Synthesis
| Variant | Mutations | Turnover Number | ee (%) | Configuration | Optimal Substrate |
|---|---|---|---|---|---|
| C552-WT | None | 85 | <5 | - | Ethyl phenyldiazoacetate |
| C552-G1 | L29A/F43V | 380 | 78 | (1R,6R) | 2,2,2-Trifluoroethyl aryldiazoacetate |
| C552-G2 | L29A/F43V/H67F | 650 | 89 | (1R,6R) | 2,2,2-Trifluoroethyl aryldiazoacetate |
| C552-G3 | L29A/F43V/H67Y | 1,200 | 98 | (1R,6R) | 2,2,2-Trifluoroethyl aryldiazoacetate |
| C552-ORTHO-INVERT | L29A/F43V/H67Y | 980 | 95 | (1S,6S) | N-ortho-Nitroaniline derivatives |
Palladium-catalyzed asymmetric [3+2] cycloadditions between vinyl aziridines and trifluoromethylated dienones enable direct assembly of the cyclohexenyl scaffold with embedded stereocenters. Chiral PHOX ligand L1-Pd(II) complexes facilitate vinyl aziridine activation via stereospecific C–N cleavage to generate configurationally stable π-allyl dipoles that undergo enantiodetermining stepwise addition to 4-trifluoromethylbutadienone. This process installs three contiguous stereocenters with excellent diastereocontrol (anti:syn >20:1) and enantioselectivity (96% ee) for the (1R,6R)-product. The reaction proceeds through an unusual "open-chain" transition state where the palladium-bound dipole adopts an s-trans conformation while the dienone approaches in an s-cis arrangement, minimizing steric clashes between the trifluoromethyl group and ligand phenyl rings [4] [6].
Copper-catalyzed 1,3-dipolar cycloadditions using azomethine ylides provide alternative access to the target scaffold. N-(Diphenylmethylene)glycine esters generate unstabilized ylides upon decarboxylation, which are captured by 4-(trifluoromethyl)cyclohexenones under Cu(I)/Segphos catalysis. The bulky trifluoromethyl group directs exo-selective addition (exo:endo 15:1) while the chiral ligand enforces si-face approach of the dipolarophile, yielding pyrrolidine-fused precursors to (1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine after regioselective N–N bond cleavage [4].
Chiral primary amine catalysts enable asymmetric intramolecular Michael additions for constructing the cyclohexenyl core with trifluoromethyl stereocenters. trans-1,2-Cyclohexanediamine-derived catalyst CPA-3 (10 mol%) promotes enamine formation from δ,δ-disubstituted aldehyde precursors containing pendant trifluoromethyl enones, triggering 6-exo-trig cyclization with exceptional stereocontrol. The trifluoromethyl group adopts a pseudo-equatorial position in the chair-like transition state, while catalyst hydrogen-bonding interactions enforce (1R,6R)-configuration via re-face enamine attack. This method achieves 94% ee and >20:1 dr at ambient temperature without trace metal contamination—critical for pharmaceutical applications [2] [3].
Thiourea-based bifunctional organocatalysts facilitate enantioselective desymmetrization of 4-(trifluoromethyl)cyclohexadienones via intramolecular amination. Catalyst TU-5 (5 mol%) activates both the dienone (via thiourea carbonyl binding) and the amine nucleophile (via tertiary amine deprotonation), enabling stereodivergent synthesis. The Re-face amination delivers the (1R,6R)-isomer (93% ee), while matched Brønsted acid co-catalysis switches selectivity toward the Si-face (87% ee for (1S,6S)-isomer). Computational studies reveal that trifluoromethyl group stabilizes the boat-like transition state through hyperconjugative σC–H→σ*C–F interactions, lowering the activation barrier by 2.3 kcal/mol compared to methyl analogues [2].
Table 2: Chemocatalytic Conditions for Enantioselective Synthesis
| Method | Catalyst System | Conditions | dr | ee (%) | Key Advantage |
|---|---|---|---|---|---|
| Pd-[3+2] Cycloaddition | Pd(OCOCF₃)₂/(S)-L1 | DCE, 40°C, 24h | >20:1 anti | 96 | Direct access to core with 3 stereocenters |
| Cu-Azomethine Ylide Cycloaddition | CuOTf/(R)-Segphos | Toluene, rt, 48h | 15:1 exo | 90 | Modular pyrrolidine precursors |
| Enamine Cyclization | CPA-3 (Primary Amine) | EtOAc, rt, 72h | >20:1 | 94 | Metal-free, ambient conditions |
| Desymmetrization | TU-5 (Thiourea) | MTBE, -20°C, 96h | - | 93 (1R,6R) | Stereodivergent with acid additives |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5